molecular formula C13H18N2O2 B1309476 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid CAS No. 514209-40-6

2-(4-Methylpiperazin-1-ylmethyl)benzoic acid

Cat. No.: B1309476
CAS No.: 514209-40-6
M. Wt: 234.29 g/mol
InChI Key: QFGAZCPGMRUCDN-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₈N₂O₂. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 4-methylpiperazin-1-ylmethyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid typically involves the reaction of 4-methylpiperazine with a benzoic acid derivative. One common method is the condensation reaction between 4-methylpiperazine and 4-formylbenzoic acid, followed by oxidation to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The process includes the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Methylpiperazin-1-ylmethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can bind to receptor sites, modulating their activity and leading to various biological effects. The benzoic acid moiety may also play a role in the compound’s overall activity by influencing its solubility and binding affinity .

Comparison with Similar Compounds

    4-(4-Methylpiperazin-1-ylmethyl)benzoic acid: This compound is structurally similar but differs in the position of the piperazine substitution.

    2-(4-Methylpiperazin-1-ylmethyl)benzaldehyde: This compound has an aldehyde group instead of a carboxyl group.

    2-(4-Methylpiperazin-1-ylmethyl)benzonitrile: This compound contains a nitrile group instead of a carboxyl group

Uniqueness: 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is unique due to its specific combination of a piperazine ring and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13(16)17/h2-5H,6-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGAZCPGMRUCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406375
Record name 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514209-40-6
Record name 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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